N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring:
- A benzo[c][1,2,5]thiadiazole core, a sulfur- and nitrogen-containing bicyclic aromatic system.
- A carboxamide linker connected to an ethyl group substituted with a pyrazin-2-yl pyrazole moiety. However, direct biological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-16(11-1-2-13-14(9-11)22-25-21-13)19-6-8-23-7-3-12(20-23)15-10-17-4-5-18-15/h1-5,7,9-10H,6,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSWKMFVRWWFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological profiles, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[c][1,2,5]thiadiazole core linked to a pyrazinyl-pyrazole moiety through an ethyl chain. This unique arrangement is believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Compounds with thiadiazole and pyrazole derivatives have shown effectiveness against various bacterial strains, including drug-resistant ones. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through induction of apoptosis and inhibition of cell proliferation. The interaction with specific molecular targets in cancer cells is under investigation.
Antimicrobial Activity
A study on related pyrazole compounds revealed that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . This suggests that this compound may also possess similar properties.
Anticancer Activity
Research involving pyrazole derivatives has indicated promising results in inhibiting the growth of various cancer cell lines. For example, compounds featuring the pyrazole ring have been shown to induce apoptosis in human breast cancer cells (MCF7), with IC50 values indicating potent activity .
Study 1: Antibacterial Efficacy
In a comparative study, a series of pyrazole-thiadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like rifampicin . This highlights the potential for developing new treatments for tuberculosis using compounds similar to this compound.
Study 2: Anticancer Screening
A screening of a library of compounds revealed that certain pyrazolo[3,4-b]thiadiazoles exhibited significant cytotoxicity against pancreatic cancer cells. The study noted that the presence of electron-donating groups enhanced the anticancer activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities due to the presence of the pyrazole and thiadiazole moieties. These activities include:
- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial effects. Research has shown that compounds containing thiadiazole rings can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties .
- Anticancer Activity : Compounds with similar structural features have been investigated for anticancer properties. The incorporation of pyrazole and thiadiazole units has been linked to the inhibition of cancer cell proliferation in several studies. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. Their ability to inhibit acetylcholinesterase activity suggests a role in enhancing cholinergic transmission, which is beneficial for cognitive functions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is crucial for optimizing its biological efficacy. Modifications to the pyrazole and thiadiazole rings can significantly influence its pharmacological profile. For instance:
- Substituent Variations : Alterations in the substituents on the pyrazole ring can enhance or diminish activity against specific targets. The introduction of electron-donating or electron-withdrawing groups can affect the compound's interaction with biological macromolecules .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of Pyrazole Ring : The initial step typically involves the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Thiadiazole Synthesis : The thiadiazole moiety can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids .
- Final Coupling Reaction : The final product is obtained by coupling the synthesized pyrazole derivative with benzo[c][1,2,5]thiadiazole derivatives using standard coupling techniques such as amide bond formation.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various thiadiazole derivatives for antimicrobial activity, compounds related to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole were tested against multiple bacterial strains. Results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Research
Research investigating anticancer properties highlighted that several derivatives of this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Chemical Reactions Analysis
Formation of the Benzo[c] thiadiazole Carboxamide
a. Synthesis of Benzo[c] thiadiazole-5-carbonyl Chloride
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Benzo[c] thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl) or oxalyl chloride to form the corresponding acyl chloride .
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Reaction conditions: Reflux in anhydrous dichloromethane (DCM) for 2–4 hours (yield: >90%) .
b. Amide Coupling
The ethylamine-substituted pyrazole reacts with the acyl chloride via nucleophilic acyl substitution :
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Base: Triethylamine (TEA) or pyridine.
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Solvent: DCM or THF, room temperature, 12–24 hours (yield: 60–75%) .
Key Reaction Data
Functionalization and Modifications
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Nucleophilic Aromatic Substitution : The pyrazine ring can undergo substitution at the 5-position with amines or thiols under basic conditions .
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Cross-Coupling Reactions : Suzuki-Miyaura coupling on the benzo[c] thiadiazole ring (e.g., aryl boronic acids) to introduce diversity .
Stability and Reactivity
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The compound is stable under ambient conditions but sensitive to strong acids/bases due to the carboxamide and thiadiazole groups .
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Reactivity of the pyrazole ring includes electrophilic substitution (e.g., nitration) at the 4-position .
Spectroscopic Characterization
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1^11H NMR (400 MHz, CDCl):
Comparative Analysis of Analogues
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzo-Fused Heterocycles:
Key Findings :
Carboxamide Linker Variations
Carboxamide vs. Sulfonamide Linkages:
Key Findings :
Pyrazine and Pyrazole Substituents
Pyrazine-Containing Derivatives:
Key Findings :
- Pyrazine’s electron-deficient nature enhances π-π stacking in enzyme active sites. Chloro or methylthio substituents (e.g., in compound 146G) may improve metabolic stability .
Common Methods Across Analogous Compounds:
Carboxamide Formation :
- EDC-mediated coupling of carboxylic acids with amines (e.g., ND-11543 synthesis) .
- Hydrolysis of esters followed by amine coupling (e.g., thiazole carboxamides) .
Click chemistry for triazole or pyrazole incorporation (e.g., compound 3D) .
Research Implications and Gaps
Q & A
Basic: What are the typical synthetic routes for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
Methodological Answer:
The synthesis generally involves multi-step reactions, starting with the formation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid core. This intermediate is converted to an acid chloride (e.g., using thionyl chloride) and then coupled with an ethylenediamine derivative bearing pyrazine and pyrazole moieties. Key steps include:
- Core Formation: Cyclization of o-phenylenediamine derivatives with sulfur donors under controlled heat to generate the thiadiazole ring .
- Coupling Reactions: Amide bond formation via activation of the carboxylic acid (e.g., using HATU or EDCI as coupling agents) in solvents like DMF or acetonitrile .
- Functionalization: Introduction of the pyrazine-pyrazole-ethyl chain through nucleophilic substitution or click chemistry, requiring precise temperature control (60–80°C) and catalysts like Cu(I) for regioselectivity .
Optimization Tip: Solvent choice (polar aprotic solvents enhance coupling efficiency) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for >90% purity .
Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Structural validation relies on complementary analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., pyrazine protons at δ 8.5–9.0 ppm; thiadiazole carbons at δ 160–170 ppm) and confirm connectivity .
- Mass Spectrometry (HRMS): Exact mass determination (e.g., ESI-MS m/z calculated for C₁₈H₁₄N₈OS: 422.09; observed: 422.08) ensures molecular formula accuracy .
- X-ray Crystallography: Resolves bond lengths (e.g., C-N bonds in thiadiazole: 1.32 Å) and dihedral angles, critical for confirming stereochemistry .
Common Pitfalls: Impurity peaks in NMR (e.g., residual solvents) require careful baseline correction.
Basic: What preliminary biological assays are recommended for this compound?
Methodological Answer:
Initial screening focuses on target-agnostic assays:
- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition: Kinase or protease inhibition profiling (e.g., EGFR or MMP-9 at 10 µM concentration) using fluorogenic substrates .
- Solubility/Stability: HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Data Interpretation: Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate outliers via triplicate runs .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism in pyrazole rings) or crystal packing effects:
- Variable Temperature NMR: Identify tautomers by observing peak splitting at low temperatures (e.g., –40°C in DMSO-d₆) .
- DFT Calculations: Compare experimental X-ray bond angles with computed geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to assess conformational stability .
- Synchrotron XRD: High-resolution data (≤0.8 Å) resolves electron density ambiguities in heterocyclic regions .
Case Study: A 2025 study resolved pyrazine-thiadiazole tautomerism by correlating NMR coupling constants (J = 2.1 Hz) with XRD-validated bond distances .
Advanced: What strategies optimize regioselectivity in pyrazole functionalization?
Methodological Answer:
Regioselective modification of the pyrazole ring is critical for bioactivity:
- Directing Groups: Use meta-directing substituents (e.g., –NO₂) to steer electrophilic substitution to the 4-position .
- Transition Metal Catalysis: Pd-catalyzed C–H activation (e.g., with directing groups like –CONHR) for 5-position selectivity .
- Microwave Synthesis: Rapid heating (120°C, 30 min) reduces side reactions in SNAr substitutions .
Data-Driven Example: A 2023 study achieved 85% 4-substituted product yield using Cu(I)/neocuproine catalysts in DMF at 70°C .
Advanced: How are computational methods applied to predict binding modes?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations guide target identification:
- Docking Protocols:
- Prepare ligand (AM1-BCC charges) and receptor (PDB: 1M17 for kinases).
- Grid box centered on ATP-binding site (20 ų).
- Cluster poses by RMSD (≤2.0 Å) and rank by binding energy (ΔG ≤ –8.0 kcal/mol) .
- MD Validation: 100-ns simulations in explicit solvent (TIP3P water) assess stability (RMSD < 2.5 Å) and key interactions (e.g., hydrogen bonds with Thr184) .
Contradiction Management: Discrepancies between docking scores and experimental IC₅₀ values may indicate allosteric binding; validate via SPR or ITC .
Advanced: How to address low yields in amide coupling steps?
Methodological Answer:
Common issues and solutions:
- Activation Efficiency: Replace EDCI with T3P (pros: milder conditions, higher yields) .
- Solvent Optimization: Switch from DMF to CHCl₃/Et₃N (3:1) to minimize carbodiimide side reactions .
- Micropurification: Use catch-and-release resins (e.g., Isolute® SCX-2) to remove unreacted amine .
Case Study: A 2024 protocol improved yields from 45% to 78% by adding molecular sieves (4Å) to absorb HCl byproducts .
Advanced: What analytical techniques resolve degradation products in stability studies?
Methodological Answer:
For hydrolytic or oxidative degradation:
- LC-HRMS: Identify fragments (e.g., m/z 245.08 for cleaved pyrazine-ethyl chain) with C18 columns (0.1% formic acid gradient) .
- NMR Kinetics: Track real-time degradation in D₂O/CD₃OD (1:1) at 37°C; observe disappearing thiadiazole peaks .
- EPR Spectroscopy: Detect radical intermediates in light-induced degradation using TEMPO spin traps .
Mitigation: Formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
